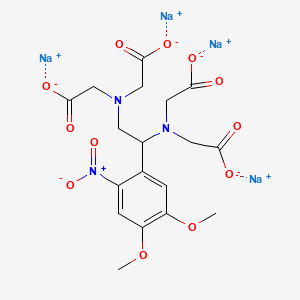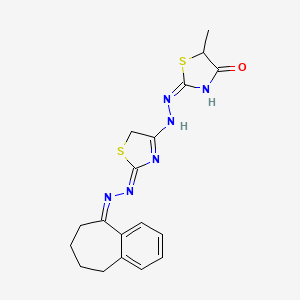
DNQX (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNQX (disodium salt), also known as 6,7-dinitroquinoxaline-2,3-dione disodium salt, is a selective and competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. These receptors are crucial for synaptic transmission in the central nervous system. DNQX (disodium salt) is widely used in neurophysiological research to study the properties of ion channels and their roles in various neurological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DNQX (disodium salt) typically involves the nitration of quinoxaline derivatives. The process begins with the formation of quinoxaline-2,3-dione, which is then subjected to nitration using nitric acid and sulfuric acid under controlled conditions to yield 6,7-dinitroquinoxaline-2,3-dione. The final step involves the conversion of this compound to its disodium salt form by neutralizing it with sodium hydroxide .
Industrial Production Methods: Industrial production of DNQX (disodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: DNQX (disodium salt) primarily undergoes substitution reactions due to the presence of nitro groups on the quinoxaline ring. These reactions can be facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Neutralization: Sodium hydroxide.
Major Products Formed: The major product formed from the nitration of quinoxaline-2,3-dione is 6,7-dinitroquinoxaline-2,3-dione, which is then converted to its disodium salt form .
Wissenschaftliche Forschungsanwendungen
DNQX (disodium salt) has a wide range of applications in scientific research:
Neurophysiology: Used to study the role of AMPA and kainate receptors in synaptic transmission and plasticity.
Pharmacology: Employed in the development of drugs targeting glutamate receptors for neurological disorders.
Toxicology: Investigates the neurotoxic effects of excessive glutamate receptor activation.
Behavioral Studies: Examines the effects of receptor antagonism on animal behavior, particularly in models of addiction and sensitization
Wirkmechanismus
DNQX (disodium salt) exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. This inhibition prevents the activation of these receptors, thereby reducing excitatory synaptic transmission. The compound’s action is specific to neurons and does not affect surrounding glial cells. DNQX (disodium salt) also displays pro-oxidant activity, contributing to its neuroleptic properties .
Vergleich Mit ähnlichen Verbindungen
CNQX (disodium salt): Another competitive antagonist of AMPA and kainate receptors, but with different potency and selectivity.
NBQX (disodium salt): A more potent and selective antagonist for AMPA receptors compared to DNQX (disodium salt).
GYKI 52466: A non-competitive antagonist of AMPA receptors, differing in its mechanism of action
Uniqueness of DNQX (disodium salt): DNQX (disodium salt) is unique due to its dual antagonistic action on both AMPA and kainate receptors, making it a valuable tool in neurophysiological research. Its ability to selectively inhibit excitatory synaptic transmission without affecting other receptor subtypes sets it apart from other compounds .
Eigenschaften
Molekularformel |
C8H6N4Na2O6 |
|---|---|
Molekulargewicht |
300.14 g/mol |
IUPAC-Name |
disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |
InChI |
InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |
InChI-Schlüssel |
XNOTUUMPMDZBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)




![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)

